Crufomate

Description

This compound is an alkylbenzene.

Structure

3D Structure

Properties

IUPAC Name |

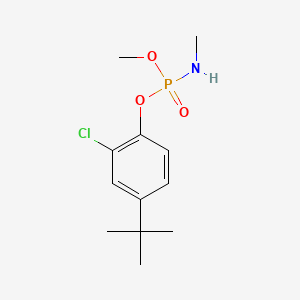

N-[(4-tert-butyl-2-chlorophenoxy)-methoxyphosphoryl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFHKBLZOYVHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClNO3P | |

| Record name | CRUFOMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRUFOMATE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037515 | |

| Record name | Crufomate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crufomate is a white crystalline solid Mp: 61.5 °C. The commercial product is a yellow oil. A phosphoramidate insecticide., White, crystalline solid in pure form. [pesticide] [Note: Commercial product is a yellow oil.]; [NIOSH], WHITE CRYSTALS., White, crystalline solid in pure form. The commercial product is a yellow oil., White, crystalline solid in pure form. [pesticide] [Note: Commercial product is a yellow oil.] | |

| Record name | CRUFOMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crufomate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CRUFOMATE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CRUFOMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/345 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crufomate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0158.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 117-118 °C at 0.01 mm Hg, decomposes, Decomposes | |

| Record name | CRUFOMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RUELENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRUFOMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/345 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crufomate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0158.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), PRACTICALLY INSOLUBLE IN LIGHT PETROLEUM, WATER; SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE; SOL UB ACETONE, BENZENE, CARBON TETRACHLORIDE, READILY SOL IN ACETONITRILE, SOL IN ETHYL ETHER, METHANOL, CYCLOHEXANE, Soluble in alcohol, Solubility in water: none, Insoluble | |

| Record name | CRUFOMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RUELENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRUFOMATE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Crufomate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0158.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.16 (NIOSH, 2023) - Denser than water; will sink, 1.1618 @ 70 °C/4 °C, Relative density (water = 1): 1.5, 1.16 | |

| Record name | CRUFOMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RUELENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRUFOMATE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CRUFOMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/345 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crufomate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0158.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.01 mmHg at 243 °F (NIOSH, 2023), 0.0000375 [mmHg], 0.01 MM HG AT 117 °C, Vapor pressure, Pa at 25 °C: 0.106, 0.01 mmHg at 243 °, (243 °F): 0.01 mmHg | |

| Record name | CRUFOMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crufomate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RUELENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRUFOMATE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CRUFOMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/345 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crufomate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0158.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

WHITE CRYSTALLINE SOLID, CRYSTALS FROM PETROLEUM ETHER, Colorless, White, crystalline solid in pure form [Note: Commercial product is a yellow oil]. | |

CAS No. |

299-86-5 | |

| Record name | CRUFOMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crufomate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crufomate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crufomate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Crufomate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crufomate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRUFOMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V82Q65924L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RUELENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRUFOMATE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CRUFOMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/345 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoramidic acid, methyl-, 4-tert-butyl-2-chlorophenyl methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

140 °F (NIOSH, 2023), 60-60.5 °C, 140 °F | |

| Record name | CRUFOMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RUELENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRUFOMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/345 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crufomate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0158.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

In Vitro Synthesis of Crufomate: A Technical Guide for Research Professionals

Introduction

Crufomate, chemically known as 4-tert-butyl-2-chlorophenyl methyl methylphosphoramidate, is an organophosphate insecticide.[1] Although its use as a pesticide is now largely considered obsolete, its unique chemical structure and biological activity as an acetylcholinesterase inhibitor make it a compound of interest for toxicological, pharmacological, and drug development research.[1][2] This technical guide provides a comprehensive overview of a plausible in vitro synthesis pathway for this compound, designed for laboratory-scale research purposes. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow and mechanistic diagrams to facilitate understanding.

Overall Synthesis Strategy

The synthesis of this compound can be logically approached via a three-step process. This strategy involves the preparation of two key precursors, 4-tert-butyl-2-chlorophenol and N-methylphosphoramidic dichloride, followed by their sequential coupling with methanol to yield the final product.

Caption: Overall workflow for the in vitro synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-tert-Butyl-2-chlorophenol

This procedure details the regioselective chlorination of 4-tert-butylphenol to produce the key phenolic intermediate.

Methodology:

-

To a solution of 4-tert-butylphenol (40.0 g, 0.27 mol) in dichloromethane (CH₂Cl₂) in a flask maintained at 0°C, add sulfuryl chloride (SO₂Cl₂, 37.5 g, 0.28 mol).

-

To this mixture, add methanol (MeOH, 9.0 g, 0.28 mol) at 0°C. Methanol is introduced to stabilize the reaction intermediate.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water (200 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate (50:1) mixture to yield pure 4-tert-butyl-2-chlorophenol.

Quantitative Data for Step 1

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 40.0 | 0.27 | - | [3] |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 37.5 | 0.28 | - | [3] |

| Methanol | CH₄O | 32.04 | 9.0 | 0.28 | - | [3] |

| 4-tert-Butyl-2-chlorophenol | C₁₀H₁₃ClO | 184.66 | 47.0 | 0.25 | 95 |[3] |

Step 2: Synthesis of N-Methylphosphoramidic dichloride

This protocol describes the formation of the phosphorus-containing intermediate from methylamine hydrochloride and phosphorus oxychloride.

Methodology:

-

In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl, combine methylamine hydrochloride (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, ~5.0 eq).

-

Heat the mixture to reflux and maintain for several hours until the evolution of HCl gas ceases. The reaction progress can be monitored by this evolution.

-

After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

The remaining residue, N-methylphosphoramidic dichloride, can be further purified by vacuum distillation. This compound is moisture-sensitive and should be handled under anhydrous conditions.

Quantitative Data for Step 2 (Representative)

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylamine HCl | CH₆ClN | 67.52 | 1.0 | 70-85 | Yields are typical for reactions of primary amine hydrochlorides with POCl₃. |

| Phosphorus Oxychloride | POCl₃ | 153.33 | ~5.0 | - | Used in excess as both reactant and solvent. |

| N-Methylphosphoramidic dichloride | CH₄Cl₂NOP | 147.92 | - | - | Final product; yield is dependent on purification efficiency. |

Step 3: Synthesis of this compound

This final step involves the sequential coupling of the two synthesized intermediates with methanol in the presence of a base to scavenge the HCl byproduct.

Methodology:

-

Dissolve 4-tert-butyl-2-chlorophenol (1.0 eq) in a dry, inert solvent such as anhydrous diethyl ether or toluene in a flask under a nitrogen atmosphere.

-

Add an equivalent of a non-nucleophilic base, such as triethylamine (Et₃N, 1.0 eq), to the solution.

-

Cool the mixture in an ice bath (0°C) and slowly add a solution of N-methylphosphoramidic dichloride (1.0 eq) in the same solvent.

-

Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

In a separate flask, prepare a solution of anhydrous methanol (1.1 eq) and triethylamine (1.1 eq) in the same anhydrous solvent.

-

Cool the primary reaction mixture back to 0°C and slowly add the methanol/triethylamine solution.

-

Allow the reaction to proceed at room temperature overnight.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain pure this compound.

Quantitative Data for Step 3 (Representative)

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-tert-Butyl-2-chlorophenol | C₁₀H₁₃ClO | 184.66 | 1.0 | - | From Step 1. |

| N-Methylphosphoramidic dichloride | CH₄Cl₂NOP | 147.92 | 1.0 | - | From Step 2. |

| Methanol | CH₄O | 32.04 | 1.1 | - | Must be anhydrous. |

| Triethylamine | C₆H₁₅N | 101.19 | 2.1 | - | Acts as an HCl scavenger. |

| this compound | C₁₂H₁₉ClNO₃P | 291.71 | - | 50-70 | Yields for phosphoramidate synthesis can vary based on conditions and purification. |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphates, exerts its primary biological effect by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[2][4] This enzyme is critical for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent toxic effects.[6]

The mechanism involves the organophosphate acting as a substrate mimic. The phosphorus atom is attacked by a nucleophilic serine residue in the active site of AChE. This results in the formation of a stable, covalent phosphoserine bond and the displacement of the 4-tert-butyl-2-chlorophenol leaving group.[5] The resulting phosphorylated enzyme is extremely slow to hydrolyze, effectively rendering it inactive.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

References

- 1. This compound | C12H19ClNO3P | CID 9300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Crufomate in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crufomate, an organophosphate insecticide, was historically used to control various pests in livestock. While effective against target organisms, its use raised concerns regarding its potential impact on non-target species. This technical guide provides a comprehensive overview of the toxicological profile of this compound in non-target organisms, including mammals, birds, fish, and aquatic invertebrates. The information is presented to facilitate risk assessment and further research into the environmental impact of organophosphate pesticides.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound causes an accumulation of ACh at nerve synapses and neuromuscular junctions. This leads to continuous stimulation of cholinergic receptors, resulting in a state of hyperexcitability, paralysis, and ultimately, death.

Toxicological Data in Non-Target Organisms

The following tables summarize the available quantitative toxicological data for this compound in various non-target organisms.

Table 1: Acute Toxicity of this compound in Non-Target Mammals

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rat (Rattus norvegicus) | Oral | LD50 (female) | 770 | [1] |

| Rabbit (Oryctolagus cuniculus) | Dermal | - | Slight erythema at 10% solution | [2] |

Table 2: Acute and Sub-acute Toxicity of this compound in Non-Target Birds

| Species | Route | Endpoint | Value | Reference |

| Mallard (Anas platyrhynchos) | Oral | LD50 | 37.5 mg/kg bw | [1] |

| Chicken (Gallus gallus domesticus) | Oral | - | Leg weakness at 400 mg/kg | [1] |

Table 3: Acute Toxicity of this compound in Non-Target Aquatic Organisms

| Species | Type | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Bluegill (Lepomis macrochirus) | Fish | LC50 | 1.8 | 96 hours | [1] |

| Amphipod (Gammarus fasciatus) | Invertebrate | LC50 | 3.7 | 96 hours | [1] |

Experimental Protocols

The following sections describe standardized experimental protocols, based on OECD guidelines, that are representative of the methodologies likely used to generate the toxicological data presented above.

Mammalian Acute Oral Toxicity (Adapted from OECD Guideline 423)

-

Test Species: Typically laboratory rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females are often used as they can be slightly more sensitive.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dosing: A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The Lethal Dose 50 (LD50), the statistically estimated dose that is expected to be lethal to 50% of the test population, is calculated.

Avian Acute Oral Toxicity (Adapted from OECD Guideline 223)

-

Test Species: A representative avian species, such as the Mallard duck (Anas platyrhynchos) or Bobwhite quail (Colinus virginianus), is used.

-

Acclimatization and Housing: Similar to mammalian studies, birds are acclimatized to controlled laboratory conditions.

-

Dosing: A single dose of this compound is administered directly into the crop or esophagus using a gavage tube.

-

Observation: Birds are observed for mortality and signs of toxicity for a period of at least 14 days. Body weight and food consumption are monitored.

-

Endpoint: The LD50 is determined.

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

-

Test Species: A standard freshwater fish species, such as Rainbow trout (Oncorhynchus mykiss) or Bluegill (Lepomis macrochirus), is used.

-

Test System: The test is typically conducted under static or semi-static conditions. In a static test, the test solutions are not renewed during the exposure period. In a semi-static test, the solutions are renewed periodically (e.g., every 24 hours).

-

Test Concentrations: Fish are exposed to a range of concentrations of this compound dissolved in water, along with a control group in untreated water.

-

Exposure Duration: The standard exposure duration is 96 hours.

-

Observations: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Water Quality: Parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

-

Endpoint: The Lethal Concentration 50 (LC50), the concentration of the chemical in water that is lethal to 50% of the test fish, is calculated.

Aquatic Invertebrate Acute Immobilization Test (Adapted from OECD Guideline 202)

-

Test Species: A representative aquatic invertebrate, typically Daphnia magna, is used.

-

Test System: The test is conducted under static conditions.

-

Test Concentrations: Daphnids (less than 24 hours old) are exposed to a series of this compound concentrations in water.

-

Exposure Duration: The exposure period is 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The Effective Concentration 50 (EC50), the concentration that causes immobilization in 50% of the daphnids, is determined.

Conclusion

The available data indicates that this compound exhibits moderate to high acute toxicity to a range of non-target organisms. As an acetylcholinesterase inhibitor, its mode of action is well-understood, leading to neurotoxic effects. The provided toxicological data, in conjunction with the standardized experimental protocols, serves as a critical resource for environmental risk assessment and for guiding future research on the ecological impacts of organophosphate insecticides. Further studies focusing on the chronic toxicity and sublethal effects of this compound and its metabolites in non-target species are warranted to fully understand its environmental risk profile.

References

Crufomate: An In-Depth Technical Guide to its Metabolism and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crufomate, an organophosphate insecticide, has been utilized for the control of various pests. Understanding its metabolic fate within biological systems and its degradation pathways in the environment is critical for assessing its efficacy, potential toxicity, and environmental impact. This technical guide provides a comprehensive overview of the current scientific knowledge on the metabolism and degradation of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Mammalian Metabolism of this compound

The biotransformation of this compound in mammals proceeds through a series of enzymatic reactions, primarily occurring in the liver, leading to the formation of various metabolites that are subsequently excreted. The primary metabolic pathways involve oxidation, demethylation, hydrolysis, and conjugation.

Key Metabolic Reactions:

-

Oxidation: The tert-butyl group of this compound can undergo oxidation to form hydroxylated and carboxylic acid derivatives.

-

N- and O-Demethylation: The methyl groups attached to the nitrogen and oxygen atoms of the phosphoramidate moiety are susceptible to enzymatic removal.

-

Hydrolysis: The phosphoramidate bond and the ester linkage to the chlorophenyl group can be cleaved by hydrolytic enzymes. This is a significant detoxification pathway.

-

Conjugation: The phenolic metabolites and their oxidized derivatives can be conjugated with glucuronic acid, facilitating their excretion.

In rats, fifteen metabolites have been identified in the excreta following oral administration, with no parent compound being detected. The major metabolic reactions include N- and O-demethylation, oxidation of the t-butyl moiety, replacement of the methylamino group with a hydroxyl group, hydrolysis of the phosphoramidate to the corresponding phenol, and subsequent conjugation with glucuronic acid[1]. In vitro studies using everted sacs of rat small intestine have identified six metabolites, with 4-tert-butyl-2-chlorophenyl methyl phosphoramidate (25%) and 2-chloro-4-(2-hydroxy-1,1-dimethylethyl)phenyl methyl methylphosphoramidate (19%) being the most abundant[2].

Orally treated sheep have been shown to excrete 85% of a 32P-labeled dose of this compound in the urine within 24 hours[3]. The ultimate biotransformation product is inorganic phosphate, which enters the normal metabolic pool of the animal[3].

Quantitative Metabolite Data

The following table summarizes the quantitative data available on the metabolism of this compound.

| Biological System | Metabolite | Percentage of Total Metabolites | Reference |

| Rat Intestinal Sacs (in vitro) | 4-tert-butyl-2-chlorophenyl methyl phosphoramidate | 25% | [2] |

| Rat Intestinal Sacs (in vitro) | 2-chloro-4-(2-hydroxy-1,1-dimethylethyl)phenyl methyl methylphosphoramidate | 19% | [2] |

| Rat Intestinal Sacs (in vitro) | 2-[3-chloro-4-[[(methoxy)(methyl-amino)phosphoinyl]oxy]phenyl]-2-methylpropionic acid | 2% | [2] |

| Rat Intestinal Sacs (in vitro) | 4-tert-butyl-2-chlorophenol | 0.8% | [2] |

| Rat Intestinal Sacs (in vitro) | 4-tert-butyl-2-chlorophenol glucuronide | 6% | [2] |

| Rat Intestinal Sacs (in vitro) | Aromatic glucuronide of 2-chloro-4(2-hydroxy-1,1-dimethylethyl)phenol | 1% | [2] |

Mammalian Metabolism Pathway

Environmental Degradation of this compound

The persistence and fate of this compound in the environment are influenced by various abiotic and biotic degradation processes.

Abiotic Degradation

Hydrolysis: this compound is susceptible to hydrolysis, particularly under alkaline conditions and at elevated temperatures[4][5][6]. The rate of hydrolysis is pH-dependent, increasing significantly with a rise in pH[4][7]. The primary hydrolysis products are expected to be 4-tert-butyl-2-chlorophenol and the corresponding phosphoramidic acid derivative.

Photolysis: Photodegradation can contribute to the breakdown of this compound in the environment, especially in aqueous systems and on surfaces exposed to sunlight. The rate of photolysis is dependent on the wavelength and intensity of light. The quantum yield for the direct photolysis of organophosphate pesticides in water can vary, influencing their environmental persistence[8][9].

Biotic Degradation

Environmental Degradation Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism and degradation.

In Vitro Metabolism using Rat Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound like this compound using rat liver microsomes.

Materials:

-

Rat liver microsomes (commercially available or prepared in-house)

-

This compound stock solution (e.g., in DMSO or acetonitrile)

-

100 mM Phosphate buffer, pH 7.4

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution

-

Magnesium chloride (MgCl2)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS or GC-MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following components in order:

-

Phosphate buffer (pH 7.4)

-

Rat liver microsomes (final protein concentration typically 0.5 mg/mL)

-

MgCl2 (final concentration typically 3-5 mM)

-

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add the this compound stock solution to the pre-warmed incubation mixture to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching of Reaction:

-

Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction and precipitate the proteins.

-

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS or GC-MS method to quantify the remaining parent compound (this compound) and identify and quantify its metabolites.

-

Experimental Workflow:

Soil Degradation Study using a Microcosm

This protocol describes a general laboratory method to assess the degradation of this compound in soil.

Materials:

-

Fresh soil sample, sieved (e.g., 2 mm)

-

This compound analytical standard and/or formulated product

-

Sterile water

-

Organic solvents for extraction (e.g., acetone, hexane, acetonitrile)

-

Anhydrous sodium sulfate

-

Glass microcosms (e.g., flasks or jars)

-

Incubator

-

Mechanical shaker

-

Centrifuge or filtration apparatus

-

Analytical instrument (GC-MS or LC-MS/MS)

Procedure:

-

Soil Preparation and Characterization:

-

Collect a representative soil sample and characterize its properties (pH, organic matter content, texture).

-

Adjust the soil moisture to a specific level (e.g., 40-60% of water holding capacity).

-

-

Microcosm Setup:

-

Place a known amount of the prepared soil into each microcosm.

-

Prepare a stock solution of this compound in a minimal amount of a suitable solvent.

-

Spike the soil in the microcosms with the this compound solution to achieve the desired initial concentration. Ensure even distribution by thorough mixing.

-

Prepare control microcosms with soil treated only with the solvent.

-

Cover the microcosms to allow for air exchange while minimizing moisture loss.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

Maintain the soil moisture level throughout the incubation period by adding sterile water as needed.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice replicate microcosms for analysis.

-

-

Extraction:

-

Extract the soil sample with an appropriate organic solvent or solvent mixture by shaking or sonication.

-

Separate the extract from the soil by centrifugation or filtration.

-

Dry the extract using anhydrous sodium sulfate.

-

-

Sample Cleanup and Analysis:

-

If necessary, clean up the extract to remove interfering substances using techniques like solid-phase extraction (SPE).

-

Concentrate the extract to a known volume.

-

Analyze the extract by a validated GC-MS or LC-MS/MS method to determine the concentration of this compound and its degradation products.

-

Experimental Workflow:

Conclusion

This technical guide has provided a detailed overview of the metabolism and degradation pathways of this compound. The metabolic processes in mammals are characterized by a series of Phase I and Phase II reactions, leading to the formation of numerous metabolites that are readily excreted. In the environment, this compound is subject to both abiotic and biotic degradation, with hydrolysis and microbial activity being key factors in its dissipation. The provided experimental protocols offer a foundation for conducting further research to elucidate the finer details of this compound's metabolic and environmental fate. A comprehensive understanding of these pathways is essential for the responsible use and risk assessment of this organophosphate insecticide.

References

- 1. Metabolism of this compound [(4-tert-butyl-2-chlorophenyl methyl methylphosphormidate)] by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat intestinal metabolism of this compound (4-tert-butyl-2-chlorophenyl methyl methylphosphoramidate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H19ClNO3P | CID 9300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. atticusllc.com [atticusllc.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

Crufomate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crufomate (4-tert-Butyl-2-chlorophenyl methyl methylphosphoramidate) is an organophosphate insecticide and anthelmintic.[1] A thorough understanding of its solubility in various organic solvents is critical for the development of stable formulations, analytical methods, and for predicting its environmental fate and transport. This technical guide provides a summary of the known solubility characteristics of this compound in different organic solvents, outlines a general experimental protocol for solubility determination, and illustrates its primary mechanism of action through a signaling pathway diagram.

Physicochemical Properties of this compound

This compound is a white crystalline solid in its pure form, though commercial products may appear as a yellow oil.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H19ClNO3P | [3] |

| Molecular Weight | 291.71 g/mol | [2][3] |

| Melting Point | 60-61.5 °C | [1][2] |

| Boiling Point | 117-118 °C at 0.01 mmHg | [1] |

| Water Solubility | Practically insoluble | [4] |

Solubility of this compound in Organic Solvents

While precise quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature, qualitative solubility information has been reported. The following table summarizes the known solubility of this compound in several common organic solvents.

| Solvent | Solubility | Reference |

| Acetone | Soluble | [4] |

| Benzene | Soluble | [4] |

| Carbon Tetrachloride | Soluble | [4] |

| Acetonitrile | Readily Soluble | |

| Methanol | Soluble | |

| Ethyl Ether | Soluble | |

| Cyclohexane | Soluble | |

| Light Petroleum | Practically Insoluble | [4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is adapted from established principles for solubility testing, such as those outlined in OECD Guideline 105 for water solubility, and can be applied to organic solvents.[5][6][7][8]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, allow the mixture to stand at the constant temperature to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the sample at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Develop and validate an analytical method (e.g., HPLC or GC) to accurately quantify the concentration of this compound. This includes establishing a calibration curve from the standard solutions.

-

Inject a known volume of the filtered supernatant (the saturated solution) into the analytical instrument.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mass per volume (e.g., g/L or mg/mL) or as a percentage by weight at the specified temperature.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Below is a graphical representation of the experimental workflow for determining solubility.

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][9] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[10]

The inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in the continuous stimulation of cholinergic receptors.[10] This overstimulation disrupts normal nerve impulse transmission, leading to the characteristic signs of organophosphate poisoning.[10]

The signaling pathway for acetylcholinesterase inhibition is depicted in the diagram below.

Caption: A diagram illustrating the inhibition of acetylcholinesterase by this compound.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C12H19ClNO3P | CID 9300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [drugfuture.com]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Crufomate: History, Development, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crufomate, an organophosphate insecticide, holds a significant place in the history of veterinary medicine and agricultural chemistry. Developed and introduced by The Dow Chemical Company, it was primarily utilized as a systemic insecticide and anthelmintic for cattle. This technical guide provides a comprehensive overview of the history, development, chemical properties, mode of action, and toxicological profile of this compound, with a focus on the scientific data and experimental methodologies that defined its use. Although now considered obsolete, a retrospective analysis of this compound offers valuable insights into the evolution of insecticides and the enduring challenge of balancing efficacy with environmental and toxicological concerns.

History and Development

The development of this compound, also known by its trade name Ruelene®, emerged from the post-World War II era of rapid advancement in synthetic organic chemistry. Organophosphate compounds, initially researched for their neurological effects, were found to possess potent insecticidal properties. The Dow Chemical Company, a key player in the burgeoning field of agricultural chemicals, synthesized and developed this compound as a targeted solution for controlling ectoparasites and endoparasites in livestock, particularly cattle.

First registered with the U.S. Environmental Protection Agency (EPA) in December 1966, this compound offered a systemic approach to parasite control.[1] Unlike contact insecticides, it could be absorbed into the animal's bloodstream and transported throughout the body, effectively targeting internal parasites like cattle grubs (Hypoderma spp.) and various gastrointestinal nematodes.[2][3] Its application methods included pour-on solutions, drenches, and sprays.[4][5]

The use of this compound and other organophosphate insecticides declined significantly in the latter part of the 20th century due to growing concerns about their toxicity to non-target organisms, including humans, and their environmental persistence.[6] Regulatory bodies like the EPA began to re-evaluate and restrict the use of many organophosphates.[7][8][9] The registration for the 'Ruelene Wormer Drench' formulation of this compound was cancelled on October 1, 1988.[1] The World Health Organization (WHO) now classifies this compound as an obsolete or discontinued pesticide.[5]

Chemical and Physical Properties

This compound is the common name for 4-tert-Butyl-2-chlorophenyl methyl methylphosphoramidate.[5] In its pure form, it is a white crystalline solid, though the commercial product was often a yellow oil.[5][10]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₉ClNO₃P | [5][11] |

| Molar Mass | 291.71 g/mol | [5][11] |

| Melting Point | 60-61.5 °C (140 °F) | [5][10] |

| Vapor Pressure | 0.01 mmHg (at 243°F) | [10] |

| Solubility | Insoluble in water | [10] |

| Stability | Unstable over long periods in aqueous preparations, at temperatures above 60°C (140°F), and in strongly alkaline or acidic media. | [5][10] |

Synthesis of this compound

The synthesis of this compound involves the reaction of 4-tert-butyl-2-chlorophenyl phosphonyldichloride with methanol, followed by a reaction with methylamine.[5]

Caption: Synthesis pathway of this compound.

Mode of Action: Cholinesterase Inhibition

Like other organophosphate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[12] AChE is crucial for the proper functioning of the nervous system in both insects and mammals. It breaks down the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve impulse.

By inhibiting AChE, this compound allows for the accumulation of acetylcholine in the synapses. This leads to continuous nerve stimulation, resulting in a range of symptoms including muscle tremors, paralysis, and ultimately, the death of the insect.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Efficacy and Use in Cattle

This compound was primarily marketed for the control of cattle grubs (Hypoderma bovis and Hypoderma lineatum) and other parasites.[4]

| Target Parasite | Application Method | Dosage | Efficacy | Reference |

| Cattle Grubs (Hypoderma spp.) | Pour-on | Varies by animal weight | High | [4] |

| Gastrointestinal Parasites (Cooperia oncophora, C. punctata) | Feed Premix | 17 mg/kg body weight for 3 days | 99% and 96% removal, respectively | [3] |

| Gastrointestinal Parasites (Ostertagia ostertagi) | Feed Premix | 17 mg/kg body weight for 3 days | 68% removal | [3] |

| Various Gastrointestinal Parasites | Pour-on | 50.8 mg/kg body weight | Erratic or questionable efficacy | [2] |

Toxicology

The toxicity of this compound, like other organophosphates, is a significant concern for non-target organisms.

| Organism | Test Type | Value | Reference |

| Rat (oral LD₅₀) | Acute | 460-1000 mg/kg | [5] |

| Mallard Duck (oral LD₅₀) | Acute | 265 mg/kg | [5] |

| Aquatic Organisms | General | Very toxic | [5] |

| Honeybees (Apis mellifera) | General | Highly toxic (as with many organophosphates) | [13][14] |

| Daphnia magna | General | High acute toxicity (as with many insecticides) | [15][16] |

Exposure to this compound can cause symptoms of cholinesterase inhibition in humans, including nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death.[10][11]

Environmental Fate

Metabolism

Studies in rats have shown that this compound is metabolized through several pathways, including N- and O-demethylation, oxidation of the t-butyl group, and hydrolysis of the phosphoramidate moiety to yield the phenol.[20] The parent compound was not detected in the excreta, indicating extensive metabolism.[20]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (General Protocol)

This colorimetric assay, based on the Ellman method, is a common technique for determining the activity of acetylcholinesterase and the inhibitory effects of compounds like this compound.[21]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor like this compound will reduce the rate of this color change.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound standard solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well microplate, add a specific volume of the AChE solution to each well.

-

Add different concentrations of the this compound standard solutions to the wells. Include a control well with no inhibitor.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by this compound can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Caption: Workflow for a typical acetylcholinesterase inhibition assay.

Residue Analysis in Milk and Animal Tissues (General Protocol)

Gas chromatography (GC) with a phosphorus-sensitive detector is a common method for the analysis of organophosphate pesticide residues, including this compound, in biological matrices.

Principle: The pesticide is extracted from the sample, cleaned up to remove interfering substances, and then separated and detected using a gas chromatograph.

Materials:

-

Homogenized tissue or milk sample

-

Organic solvents (e.g., acetonitrile, hexane)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

Gas chromatograph with a flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD)

-

This compound analytical standard

Procedure:

-

Extraction: Homogenize the tissue or milk sample with an organic solvent like acetonitrile to extract the this compound.

-

Liquid-Liquid Partitioning: Partition the extract with a non-polar solvent such as hexane to transfer the this compound into the organic phase.

-

Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge to remove fats, proteins, and other interfering compounds.

-

Concentration: Evaporate the solvent to concentrate the sample.

-

GC Analysis: Inject the concentrated extract into the gas chromatograph. The this compound will be separated from other compounds based on its boiling point and interaction with the GC column. The phosphorus-sensitive detector will provide a selective and sensitive signal for this compound.

-

Quantification: Compare the peak area of the this compound in the sample to a calibration curve generated from known concentrations of a this compound analytical standard.

Caption: General workflow for this compound residue analysis in biological samples.

Conclusion

This compound represents a chapter in the history of insecticide development characterized by the rise of synthetic organophosphates. Its efficacy as a systemic insecticide for cattle provided a valuable tool for veterinary medicine in its time. However, the very mode of action that made it effective—cholinesterase inhibition—also posed significant toxicological risks to non-target organisms. The eventual discontinuation of this compound reflects the broader trend in the pesticide industry towards developing more selective and less environmentally persistent alternatives. The study of such legacy compounds remains crucial for understanding the long-term impacts of agricultural chemicals and for informing the development of safer and more sustainable pest management strategies for the future.

References

- 1. pomerix.com [pomerix.com]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Controlled test of the efficacy of the feed premix formulation of this compound on the parasites of the gastrointestinal tract and lungs of dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | C12H19ClNO3P | CID 9300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Organophosphate Pesticides in the United States - Earthjustice [earthjustice.org]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. cabq.gov [cabq.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pesticide toxicity to bees - Wikipedia [en.wikipedia.org]

- 15. i-repository.net [i-repository.net]

- 16. Toxicity of agricultural chemicals in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pesticide Half-life [npic.orst.edu]

- 18. biofortified.org [biofortified.org]